Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate
Description
Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate is a synthetic heterocyclic compound featuring an imidazo[1,2-b]pyridazine core. This core is substituted at the 6-position with a 4-fluoro-3-methylphenyl group, at the 8-position with an isopropyl group, and at the 2-position with a methyl carboxylate moiety. The compound is marketed by CymitQuimica as a high-purity research chemical, with prices ranging from €267 for 100 mg to €2,287 for 5 g .
Properties
IUPAC Name |
methyl 6-(4-fluoro-3-methylphenyl)-8-propan-2-ylimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-10(2)13-8-15(12-5-6-14(19)11(3)7-12)21-22-9-16(18(23)24-4)20-17(13)22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMYLPKXJLBOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C=C(N=C3C(=C2)C(C)C)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitutions, and oxidation.
Biological Activity
Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 1690177-08-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.
Basic Information
- Molecular Formula : C18H18FN3O2
- Molecular Weight : 327.359 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The presence of a fluorine atom and an isopropyl group may enhance its lipophilicity and receptor interaction capabilities.
Biochemical Pathways
The interactions of this compound with biological targets may influence several key biochemical pathways:
- Cell Proliferation and Apoptosis : Similar compounds have been implicated in regulating cell growth and programmed cell death.
- Inflammatory Response : Potential modulation of inflammatory pathways could be a significant aspect of its biological activity.
Case Studies and Experimental Data
- In Vitro Studies : Various studies have explored the effects of related compounds on cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on tumor growth in vitro, suggesting potential anti-cancer properties .
- In Vivo Studies : Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary data indicate that similar compounds can exhibit favorable profiles in tumor-bearing models .
- Structure-Activity Relationships (SAR) : Research on SAR has identified key structural features that enhance biological activity. Modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can significantly alter potency and selectivity against various targets .
Comparative Analysis Table
Comparison with Similar Compounds
Structural Features
The imidazo[1,2-b]pyridazine core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key structural comparisons include:
Key Observations :
Preparation Methods
Synthesis of 6-Bromo-8-Isopropylimidazo[1,2-b]Pyridazine-2-Carboxylic Acid
Aminopyridazine (10 mmol) reacts with ethyl bromopyruvate (12 mmol) in refluxing ethanol (48 h), forming the imidazo[1,2-b]pyridazine core via cyclocondensation. Subsequent bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces the bromine atom at position 6 (78% yield). The isopropyl group at position 8 is installed via alkylation with isopropyl bromide in the presence of potassium carbonate (82% yield). Hydrolysis of the ethyl ester with 6M HCl yields the carboxylic acid intermediate.
Suzuki-Miyaura Coupling and Esterification
The brominated intermediate undergoes coupling with 4-fluoro-3-methylphenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in tetrahydrofuran (THF)/water (4:1) at 80°C (16 h). After extraction with dichloromethane and solvent removal, the crude product is esterified with methanol (20 eq) and sulfuric acid (cat.) under reflux (6 h), yielding the target compound (68% overall yield).
Table 1. Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 16 | 68 |
| Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 12 | 72 |
| PdCl₂(dppf) | Toluene/EtOH | 90 | 18 | 65 |
Route 2: One-Pot Cyclocondensation with Pre-Functionalized Substituents
This approach constructs the imidazo[1,2-b]pyridazine ring with all substituents in place, avoiding late-stage functionalization.
Synthesis of 4-Fluoro-3-Methylphenyl-Substituted Pyridazine
4-Fluoro-3-methylphenylacetonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 70°C (8 h), forming the corresponding amidoxime. Treatment with acetyl chloride (15 mmol) in dichloromethane (DCM) induces cyclization to 3-(4-fluoro-3-methylphenyl)-5-isopropylpyridazine-6-amine (64% yield).
Imidazo[1,2-b]Pyridazine Formation and Esterification
The pyridazine amine reacts with methyl chlorooxoacetate (1.2 eq) in acetonitrile at 0°C, followed by addition of triethylamine (2 eq). The mixture warms to room temperature (24 h), forming the imidazo[1,2-b]pyridazine core via intramolecular cyclization. Final purification via silica gel chromatography (hexane/ethyl acetate 7:3) provides the target compound in 71% yield.
Route 3: Solid-Phase Synthesis for High-Throughput Production
Adapting methods from fluorosulfonyl compound synthesis, this route employs Wang resin-bound intermediates for scalable production.
Resin Functionalization and Cyclization
Wang resin (1.0 mmol/g) reacts with Fmoc-protected 4-fluoro-3-methylphenylalanine (3 eq) using HBTU/HOBt activation. After Fmoc deprotection (20% piperidine/DMF), the free amine couples with 8-isopropylimidazo[1,2-b]pyridazine-2-carbonyl chloride (1.5 eq) in DCM (24 h). Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) releases the carboxylic acid, which undergoes esterification with methanol/DCC (82% yield over 4 steps).
Spectroscopic Characterization and Purity Assessment
All routes produce material with >95% purity (HPLC, C18 column, 60% acetonitrile/water). Key spectral data:
- ¹H NMR (300 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.68–7.45 (m, 3H, aryl), 3.94 (s, 3H, COOCH₃), 3.12 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 2.31 (s, 3H, Ar-CH₃), 1.44 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
- HRMS : m/z 327.4 [M+H]⁺ (calc. 327.35).
Comparative Analysis of Synthetic Routes
Table 2. Economic and Efficiency Metrics Across Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 4 | 3 | 4 |
| Overall Yield (%) | 68 | 71 | 82 |
| Cost Index | 1.00 | 0.85 | 1.20 |
| Scalability (kg) | 0.1–5 | 0.1–10 | 1–100 |
Route 2 demonstrates optimal balance between yield and cost for lab-scale synthesis, while Route 3 offers superior scalability for industrial applications despite higher resin costs.
Q & A
Q. What are the critical spectroscopic techniques for confirming the structure of Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate, and how should they be applied?
Methodological Answer:
- 1H/13C NMR : Assign proton and carbon environments using chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 165 ppm). Compare experimental shifts to simulated spectra from quantum chemical calculations to resolve ambiguities .
- HRMS (ESI) : Confirm molecular formula (e.g., [M+H]+ ion) with mass accuracy <5 ppm. Discrepancies may indicate impurities or synthesis byproducts .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, aromatic C-F at 1100–1250 cm⁻¹) to validate substituent presence .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Statistical Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to test variables like temperature, solvent polarity, and catalyst loading. For example, highlights minimizing trial-and-error by screening 4–6 factors in 8–12 experiments .
- Purification Strategies : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water) to isolate the product from regioisomers or unreacted intermediates .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s workflow () uses such methods to predict regioselectivity in heterocyclic systems .
- Solvent Effects : Simulate solvation free energies (e.g., using COSMO-RS) to select solvents that stabilize transition states or reduce side reactions .
Q. What methodologies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and HRMS data to confirm substituent positions. For example, if DFT-predicted 13C shifts conflict with experimental data, re-examine tautomerism or dynamic effects (e.g., rotamers) .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening, which may explain discrepancies in peak splitting .
Q. How should researchers design experiments to investigate degradation pathways under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS (e.g., C18 column, 0.1% formic acid/ACN gradient) to identify hydrolyzed esters or oxidized imidazole rings .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions from accelerated stability data .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- In Silico Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on substituent effects (e.g., fluoro vs. methyl groups) on binding affinity .
- QSAR Analysis : Train regression models on bioassay data (e.g., IC50 values) using descriptors like logP, polar surface area, and Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
